molecular formula C10H10Cl3NO B1622703 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 90793-96-7

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Cat. No. B1622703
CAS RN: 90793-96-7
M. Wt: 266.5 g/mol
InChI Key: IGSLPFRVZBFLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide” is a chemical compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.552 . It is used in various scientific studies due to its intriguing properties.

Scientific Research Applications

Herbicide Activity and Metabolism

Studies on chloroacetamide herbicides, such as acetochlor and butachlor, have revealed their extensive use in agriculture for pre-emergent control of weeds in crop production. These compounds, including variants like 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide, undergo complex metabolic pathways leading to their activation and subsequent carcinogenicity. Metabolism studies comparing human and rat liver microsomes have shown differential metabolism rates and pathways, suggesting species-specific metabolic responses to these herbicides. Such insights are crucial for evaluating environmental and health risks associated with herbicide use and exposure (Coleman, Linderman, Hodgson, & Rose, 2000).

Potential Therapeutic Applications

Research on novel chemical entities, including 2-(substituted phenoxy) acetamide derivatives, has shown promising anticancer, anti-inflammatory, and analgesic activities. These compounds, featuring variations of the chloroacetamide structure, have been evaluated against various cancer cell lines and inflammation models, suggesting their potential as therapeutic agents. For instance, one study identified compounds with significant anticancer and anti-inflammatory activities, highlighting the therapeutic potential of chloroacetamide derivatives in medical research (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Impact and Degradation

Research on the environmental fate of chloroacetamide herbicides like acetochlor has documented their presence in various components of the hydrologic system, including rainwater and streams, following agricultural application. Such studies are vital for understanding the environmental distribution and potential impact of these chemicals on aquatic ecosystems and water quality. The detection of acetochlor and its metabolites in environmental samples underscores the importance of monitoring and managing agricultural runoff and chemical residues (Kolpin, Nations, Goolsby, & Thurman, 1996).

properties

IUPAC Name

2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-6(14-10(15)5-11)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLPFRVZBFLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395052
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90793-96-7
Record name 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.